Orotic acid, 1,3-dimethyl-, methyl ester

Description

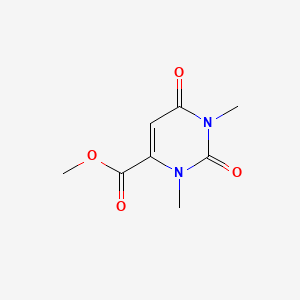

Orotic acid, 1,3-dimethyl-, methyl ester (systematic name: 1,3-dimethyl-6-carboxymethyluracil) is a methyl ester derivative of orotic acid (vitamin B13), a pyrimidinecarboxylic acid involved in nucleotide biosynthesis. Structurally, it features a uracil core with methyl groups at the 1- and 3-positions and a carboxymethyl ester substituent at the 6-position (Figure 1). This compound is synthesized via esterification of the parent orotic acid, as described in a procedure by [17] involving controlled methylation and substitution reactions .

Properties

CAS No. |

4116-39-6 |

|---|---|

Molecular Formula |

C8H10N2O4 |

Molecular Weight |

198.18 g/mol |

IUPAC Name |

methyl 1,3-dimethyl-2,6-dioxopyrimidine-4-carboxylate |

InChI |

InChI=1S/C8H10N2O4/c1-9-5(7(12)14-3)4-6(11)10(2)8(9)13/h4H,1-3H3 |

InChI Key |

AOYTXGXDYJBNTJ-UHFFFAOYSA-N |

SMILES |

CN1C(=CC(=O)N(C1=O)C)C(=O)OC |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)C(=O)OC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

1. Antiviral and Anticancer Research

Orotic acid and its derivatives are being explored for their antiviral and anticancer properties. Research indicates that orotic acid can influence cellular metabolism and promote resistance to steatosis in hepatocellular carcinoma cells . This property suggests potential applications in cancer therapy, where modulation of lipid metabolism is crucial.

2. Nucleotide Synthesis

The compound plays a vital role in nucleotide synthesis. Orotidine derivatives synthesized from orotic acid methyl ester are essential for creating nucleoside analogs that can be used as antiviral agents. These analogs mimic natural nucleotides, interfering with viral replication processes .

Agricultural Applications

Orotic acid has been studied for its effects on plant growth and development. It acts as a growth regulator, enhancing the synthesis of nucleotides necessary for plant DNA and RNA production. This application is particularly relevant in agricultural biotechnology, where optimizing plant growth through chemical means can lead to improved crop yields.

Biochemical Studies

1. Photochemical Properties

Research into the photochemical behavior of orotic acid methyl ester has revealed its ability to form triplet excited states when subjected to flash photolysis. This property is significant for understanding the compound's reactivity under light exposure, which could have implications in photodynamic therapy (PDT) where light-activated compounds are used to treat diseases like cancer .

2. Dimerization Studies

Studies have shown that orotic acid methyl ester undergoes dimerization in aqueous solutions when exposed to light. The dimerization process exhibits an oxygen effect similar to that observed with orotic acid itself, indicating potential applications in photochemistry and materials science .

Case Studies

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₈H₁₀N₂O₄

- Functional Groups : Uracil ring, 1,3-dimethyl, 6-carboxymethyl ester.

- Synthetic Route : Derived from orotic acid through sequential methylation and esterification .

Comparison with Structurally Similar Compounds

1,3-Dimethyl-5-cyanouracil (Compound 8)

- Structure: Uracil core with methyl groups at 1- and 3-positions and a cyano group at the 5-position.

- Synthesis : Prepared via substitution reactions using methods reported by [16] .

- Reactivity: The electron-withdrawing cyano group enhances electrophilic substitution at the 6-position, as observed in reactions with dimethylphenylsilyllithium .

1,3-Dimethyl-6-cyanouracil (Compound 17)

- Structure: Cyano group at the 6-position instead of the carboxymethyl ester.

- Synthesis : Synthesized via nitrile substitution at the 6-position .

- Reactivity: The 6-cyano substituent directs silyllithium reactions to the 5-position, contrasting with the carboxymethyl ester’s steric and electronic effects .

Orotic Acid (Parent Compound)

- Structure : 6-carboxylic acid substituent on uracil.

- Metabolic Role : Induces hepatic lipid accumulation in rats by disrupting nucleotide metabolism and cholesterol esterification .

- Comparison : The methyl ester derivative likely exhibits altered solubility (higher lipophilicity) and may act as a prodrug, hydrolyzing to orotic acid in vivo.

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

Reactivity with Organometallic Reagents

- Silyllithium Reactions: The 6-carboxymethyl ester in the target compound sterically hinders nucleophilic attack at the 6-position, whereas cyano-substituted analogs allow regioselective silylation at the 5- or 6-positions depending on substituent electronic effects .

Metabolic and Pharmacological Comparisons

- Orotic Acid vs. Ester : Dietary orotic acid increases hepatic cholesterol synthesis and bile secretion in rats by depleting adenine nucleotides and CoASH levels . The ester form’s lipophilicity may enhance cellular uptake but requires hydrolysis to exert similar effects.

- Toxicity: Dimethyl malonate (a structurally analogous diester) shows low acute toxicity (LD₅₀ > 2000 mg/kg) but reversible hepatic hypertrophy at high doses .

Preparation Methods

N-Methylation of Orotic Acid

The introduction of methyl groups at N1 and N3 is achieved through sequential or simultaneous alkylation. In a representative procedure:

- Deprotonation : Orotic acid is treated with a strong base (e.g., sodium hydride) in anhydrous dimethylformamide (DMF) to deprotonate the NH groups.

- Methylation : Methyl iodide (2.2 equivalents) is added dropwise at 0–5°C, followed by warming to room temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion.

- Workup : The crude product, 1,3-dimethylorotic acid, is isolated via acid precipitation and recrystallized from ethanol/water.

Key Data :

Esterification of 1,3-Dimethylorotic Acid

The carboxylic acid group is converted to a methyl ester using a two-step protocol:

- Acyl Chloride Formation :

- Methanolysis :

- The acyl chloride is treated with excess methanol (5.6:1 molar ratio) at 60°C for 2 hours.

- Workup : The product is isolated via filtration and recrystallized from methanol.

Key Data :

- Yield : 89–94%.

- Characterization : $$ ^1H $$ NMR (DMSO-$$d6$$) shows a singlet for the ester methyl group (δ 3.82), alongside N1–CH$$3$$ (δ 3.15) and N3–CH$$_3$$ (δ 3.10).

One-Pot Methylation-Esterification Approach

To streamline synthesis, a one-pot method has been explored:

- Simultaneous Methylation and Esterification :

- Orotic acid is suspended in methanol containing trimethylsilyl chloride (TMSCl) as a catalyst.

- Dimethyl sulfate (2.4 equivalents) is added, and the mixture is refluxed for 24 hours.

- Isolation : The product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

- Yield : 65–75%.

- Challenges : Competing hydrolysis of dimethyl sulfate in methanol reduces efficiency.

Comparative Analysis of Methods

| Parameter | Stepwise Synthesis | One-Pot Approach |

|---|---|---|

| Overall Yield | 75–85% | 65–75% |

| Reaction Time | 8–10 hours | 24 hours |

| Purification Complexity | Moderate | High |

| Scalability | High | Limited |

The stepwise method offers superior yield and scalability, making it preferable for industrial applications.

Stability and Side Reactions

- N-Methylation Selectivity : Over-methylation at the C5 position is observed if excess methyl iodide is used, necessitating precise stoichiometric control.

- Ester Hydrolysis : The methyl ester group is susceptible to hydrolysis under basic conditions during methylation. Anhydrous conditions and temperature control mitigate this issue.

Industrial-Scale Production Insights

Patent CN105294575A outlines a scalable protocol for methyl orotate synthesis, adaptable to the 1,3-dimethyl derivative:

- Acyl Chloride Intermediate :

- 1,3-Dimethylorotic acid (1.0 mol), toluene (500 mL), and DMF (0.1 mol) are heated to 80°C.

- Thionyl chloride (1.3 mol) is added dropwise, followed by reflux (110°C, 8 hours).

- Esterification :

- Methanol (5.6 mol) is introduced at 60°C, yielding the ester after 2 hours.

- Product Isolation :

- Filtration and recrystallization afford the pure compound in 89–94% yield.

Analytical Validation

Critical quality control metrics include:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing orotic acid, 1,3-dimethyl-, methyl ester, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via esterification or transesterification of orotic acid derivatives. For optimization, monitor reaction progress using thin-layer chromatography (TLC) or HPLC. Adjust catalysts (e.g., sulfuric acid or enzymatic catalysts) and solvent polarity to enhance yield. Purification via recrystallization or column chromatography is critical for removing unreacted starting materials. Structural confirmation requires NMR (¹H/¹³C) and FTIR to validate ester and methyl group incorporation .

Q. What standardized protocols exist for characterizing the purity and structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- NMR : Confirm methyl ester peaks (δ ~3.6–3.8 ppm for methoxy groups) and aromatic protons.

- GC-MS : Compare retention times and fragmentation patterns with reference libraries.

- Elemental Analysis : Verify empirical formula (e.g., C₈H₁₀N₂O₅).

- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 280 nm .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : While specific SDS data for this compound is limited, general ester-handling precautions apply:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis or high-concentration handling.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for structurally related dimethyl esters?

- Methodological Answer : For conflicting toxicity results (e.g., reversible vs. irreversible effects), apply the following:

- Dose-Response Analysis : Compare NOAEL/LOAEL values across studies.

- Route-to-Route Extrapolation : Use oral toxicity data (e.g., OECD 422 guidelines) to estimate inhalation risks via EPA’s Exposure Factors Handbook adjustments .

- Mechanistic Studies : Conduct in vitro assays (e.g., hepatocyte viability tests) to clarify organ-specific effects.

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this ester during metabolic studies?

- Methodological Answer :

- LC-HRMS : Detect low-abundance metabolites with high mass accuracy (<5 ppm error).

- Stable Isotope Labeling : Use deuterated analogs as internal standards for precise quantification.

- Data Analysis : Apply multivariate statistics (e.g., PCA) to differentiate impurities from degradation products .

Q. How can computational modeling predict the environmental fate and biodegradation pathways of this compound?

- Methodological Answer :

- QSAR Tools : Use EPA’s OECD QSAR Toolbox to estimate biodegradability (e.g., BIOWIN models).

- Molecular Dynamics Simulations : Model hydrolysis rates in aquatic systems using solvation-free energy calculations.

- Metabolic Pathway Prediction : Leverage databases like KEGG to map potential microbial degradation routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.